molecular formula C10H9FINO B8160408 1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one

1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one

Cat. No.: B8160408
M. Wt: 305.09 g/mol
InChI Key: PTQWFDPJBBGDDP-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are commonly found in various natural products and synthetic compounds. This particular compound features a fluorine and iodine substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of cost-effective and readily available starting materials is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can lead to the formation of different derivatives by altering the oxidation state of the compound.

    Substitution: The fluorine and iodine substituents on the phenyl ring can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or silver fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of carboxylic acids or aldehydes, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine substituents can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A structurally similar compound without the fluorine and iodine substituents.

    3-Fluoropyrrolidin-2-one: A compound with only the fluorine substituent on the phenyl ring.

    4-Iodopyrrolidin-2-one: A compound with only the iodine substituent on the phenyl ring.

Uniqueness

1-(3-Fluoro-4-iodophenyl)pyrrolidin-2-one is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical properties, reactivity, and potential applications. The dual presence of these halogens can enhance the compound’s biological activity and selectivity, making it a valuable intermediate in various scientific and industrial applications.

Properties

IUPAC Name

1-(3-fluoro-4-iodophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FINO/c11-8-6-7(3-4-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQWFDPJBBGDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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